2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
This chemical compound belongs to a category of substances with potential biologically active properties. Azomethine derivatives of related structures have shown diverse pharmacological properties, including cytostatic effects, suggesting their significance in medical chemistry and pharmaceutical science for further study and molecular design (С. Чиряпкин et al., 2021).
Synthesis Analysis
The synthesis of azomethine derivatives related to the compound involves the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol. The reaction's progress is monitored by thin-layer chromatography (TLC), with high-performance liquid chromatography (HPLC) used for purity analysis, achieving purities over 95% (С. Чиряпкин et al., 2021).
Molecular Structure Analysis
The crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).
Chemical Reactions and Properties
Reactions involving the compound's related structures with various reagents have demonstrated the synthesis of novel thiophene derivatives with diverse biological activities, indicating the compound's potential for further pharmaceutical development (A. Amr et al., 2010; A. S. Youssef, 2009).
Physical Properties Analysis
The crystal and molecular structure analysis of related compounds has provided insights into their stability and interaction potentials. These compounds exhibit intramolecular N-H⋯N hydrogen bonds, contributing to their conformational stability and suggesting similar physical properties for the compound (Vasu et al., 2005).
Chemical Properties Analysis
The compound and its derivatives' synthesis has been extensively explored, highlighting their potential as antimicrobial and anti-inflammatory agents. This is attributed to their structure-activity relationship, with specific substitutions enhancing biological activity (Archana Singh, 2011; G. Thirunarayanan & K. Sekar, 2013).
Scientific Research Applications
Targeted Synthesis and Biological Activity Analysis
The targeted synthesis and analysis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown promising cytostatic, antitubercular, and anti-inflammatory activities. Optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis has been conducted to identify lead compounds with specified pharmacological properties. This research underscores the potential of these derivatives in medical chemistry and pharmaceutical science (С. Чиряпкин et al., 2021).
Antibacterial and Antifungal Activities
Research into thiophene-3-carboxamide derivatives has demonstrated significant antibacterial and antifungal activities. The structural analysis of these compounds revealed that the orientation of substituents and the presence of intramolecular hydrogen bonds contribute to their biological efficacy (Vasu et al., 2005). This highlights the importance of structural factors in the development of new antibacterial and antifungal agents.
Homogeneous Catalytic Aminocarbonylation
The aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters under conventional conditions and in ionic liquids has been explored for the synthesis of 2-oxo-carboxamide type derivatives. This research presents a method for synthesizing carboxamides with potential pharmacological applications, showcasing the versatility of catalytic processes in drug synthesis (Ernő Müller et al., 2005).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
A series of thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds exhibited high activity compared to standard drugs, indicating their potential as therapeutic agents (A. Amr et al., 2010).
properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-8-5-6-10-11(7-8)20-15(12(10)13(16)18)17-14(19)9-3-2-4-9/h8-9H,2-7H2,1H3,(H2,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURQUYIZEWFVCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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